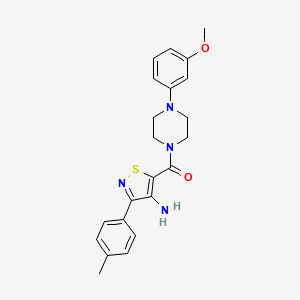

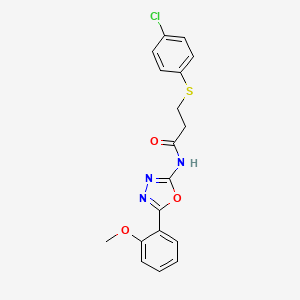

![molecular formula C17H19N7O B2514788 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea CAS No. 2034494-38-5](/img/structure/B2514788.png)

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse range of biological activities. Although the specific compound is not directly studied in the provided papers, similar triazole compounds have been synthesized and characterized, providing insights into the potential properties and applications of the compound of interest.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the formation of the triazole ring, which can be achieved through various synthetic routes. In the case of the related compound N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate, the synthesis was successfully carried out and the product was characterized using NMR and IR spectroscopy, as well as X-ray single-crystal determination . This suggests that similar methods could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. For instance, the related compound mentioned in the first paper was characterized by X-ray single crystal diffraction technique, which revealed that it crystallizes in the monoclinic space group P2(1)/c with Z=4 . Such detailed structural information is crucial for understanding the molecular interactions and properties of the compound.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving the compound of interest, they do offer insights into the reactivity of similar triazole compounds. The triazole ring is known to participate in various chemical reactions, which can be utilized to further modify the compound or to study its reactivity under different conditions. The biological activities mentioned in the second paper, such as antibacterial, antifungal, and antioxidant activities, suggest that these compounds can interact with biological systems in meaningful ways .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be explored through experimental techniques and computational methods. The first paper describes the use of density functional theory (DFT) to optimize the molecular geometry and calculate vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties . The second paper also employs DFT calculations to predict the non-linear optical properties of the compound, which were found to be greater than those of urea . These properties are indicative of the potential applications of the compound in materials science and as a probe for biological systems.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Intramolecular Oxidative N-N Bond Formation

A study by Zheng et al. (2014) demonstrated a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation method for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines. This metal-free synthesis features a short reaction time and high yields, highlighting a novel strategy for constructing complex heterocyclic skeletons, which may be relevant for the synthesis or functionalization of the queried compound (Zheng et al., 2014).

Modification for Anticancer Applications

Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety has shown significant antiproliferative activities against human cancer cell lines. This suggests the potential for structural analogs of the queried compound to serve as potent anticancer agents with reduced toxicity (Wang et al., 2015).

Electrochemical Synthesis

Ye et al. (2018) developed a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions for synthesizing 1,2,4-triazolo[4,3-a]pyridines and related compounds. This metal- and oxidant-free protocol, applicable on a gram scale, indicates a sustainable approach for generating heterocyclic compounds that could include the synthesis of the queried compound and its derivatives (Ye et al., 2018).

Pharmacological Applications

Antidiabetic Drug Discovery

Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them as antidiabetic medications through DPP-4 inhibition and insulinotropic activities. This highlights the potential of triazolo-pyridazine derivatives, closely related to the queried compound, in developing new antidiabetic therapies (Bindu et al., 2019).

Antimicrobial and Antioxidant Activities

Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, including triazolopyridines, and evaluated their antimicrobial and antioxidant activities. Such studies underscore the potential biomedical applications of structurally similar compounds, suggesting that the queried compound could also possess relevant biological activities (Flefel et al., 2018).

properties

IUPAC Name |

1-(3-methylphenyl)-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O/c1-12-3-2-4-13(9-12)19-17(25)20-14-7-8-23(10-14)16-6-5-15-21-18-11-24(15)22-16/h2-6,9,11,14H,7-8,10H2,1H3,(H2,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHGWYVYDZFKGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

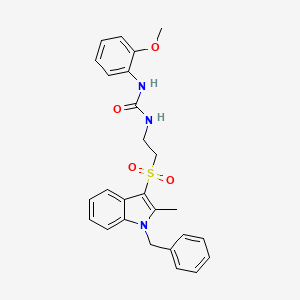

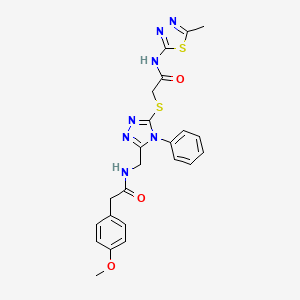

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2514712.png)

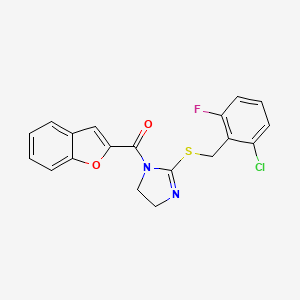

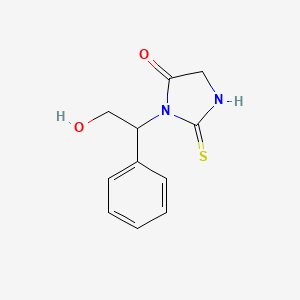

![5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)

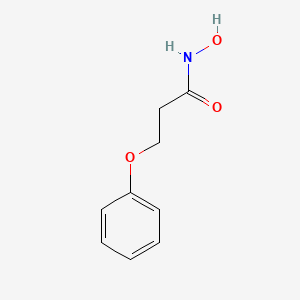

![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)